molecular formula C₃₃H₃₅FN₂O₅ B1662188 Atorvastatin CAS No. 134523-00-5

Atorvastatin

Cat. No. B1662188
M. Wt: 558.6 g/mol
InChI Key: XUKUURHRXDUEBC-KAYWLYCHSA-N
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Description

Atorvastatin is a medication used to lower cholesterol and triglyceride levels in the blood. It may help prevent medical problems such as chest pain, heart attack, or stroke that are caused by fats clogging the blood vessels .


Synthesis Analysis

Atorvastatin synthesis involves several procedures, including the Paal-Knorr synthesis and several new synthetic strategies. It also outlines chemical and chemo-enzymatic methods for synthesizing the optically active side chain of atorvastatin .


Molecular Structure Analysis

The molecular formula of Atorvastatin is C33H35FN2O5, and its molecular weight is 558.65 . More detailed structural analysis can be found in various studies .


Chemical Reactions Analysis

Among the analytical methods most used in the evaluation of atorvastatin, High-Performance Liquid Chromatography (HPLC) is highlighted, followed by HPLC coupled to Mass Spectrometry (MS), and spectrophotometry in Ultraviolet (UV) light .


Physical And Chemical Properties Analysis

Atorvastatin has a density of 1.23±0.1 g/cm3 (Predicted), a melting point of 176-178°C, and a boiling point of 722.2±60.0 °C (Predicted) . More detailed physical and chemical properties can be found in various studies .

Safety And Hazards

While statins like Atorvastatin are highly effective and safe for most people, they have been linked to muscle pain, digestive problems, and mental fuzziness in some people. Rarely, they may cause liver damage .

properties

IUPAC Name

(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKUURHRXDUEBC-KAYWLYCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029868, DTXSID60274003
Record name Atorvastatin
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Record name Atorvastatin (Relative Stereo)
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Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Atorvastatin
Source Human Metabolome Database (HMDB)
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Solubility

Practically insoluble
Record name Atorvastatin
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Mechanism of Action

Atorvastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Atorvastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low-density lipoprotein (LDL) receptors, which increases hepatic uptake of LDL. Atorvastatin also reduces Very-Low-Density Lipoprotein-Cholesterol (VLDL-C), serum triglycerides (TG) and Intermediate Density Lipoproteins (IDL), as well as the number of apolipoprotein B (apo B) containing particles, but increases High-Density Lipoprotein Cholesterol (HDL-C). _In vitro_ and _in vivo_ animal studies also demonstrate that atorvastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. These effects include improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins were also found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an essential role in leukocyte trafficking and T cell activation., In animal models, Lipitor lowers plasma cholesterol and lipoprotein levels by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and cholesterol synthesis in the liver and by increasing the number of hepatic low-density lipoprotein (LDL) receptors on the cell surface to enhance uptake and catabolism of LDL; Lipitor also reduces LDL production and the number of LDL particles. Lipitor reduces LDL-cholesterol (LDL-C) in some patients with homozygous familial hypercholesterolemia (FH), a population that rarely responds to other lipid-lowering medication(s)., Lipitor is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor of sterols, including cholesterol. Cholesterol and triglycerides circulate in the bloodstream as part of lipoprotein complexes. With ultracentrifugation, these complexes separate into HDL (high-density lipoprotein), IDL (intermediate-density lipoprotein), LDL (low-density lipoprotein), and VLDL (very-low-density lipoprotein) fractions. Triglycerides (TG) and cholesterol in the liver are incorporated into VLDL and released into the plasma for delivery to peripheral tissues. LDL is formed from VLDL and is catabolized primarily through the high-affinity LDL receptor. Clinical and pathologic studies show that elevated plasma levels of total cholesterol (total-C), LDL-cholesterol (LDL-C), and apolipoprotein B (apo B) promote human atherosclerosis and are risk factors for developing cardiovascular disease, while increased levels of HDL-C are associated with a decreased cardiovascular risk., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including atorvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. ..., 3-Hydroxy-3-methylglutaryl coenzyme A reductase inhibitors (statins) exert potent vasculoprotective effects. However, the potential contribution to angiogenesis is controversial. In the present study, we demonstrate that atorvastatin dose-dependently affects endothelial cell migration and angiogenesis. In vivo relevant concentrations of 0.01 to 0.1 umol/L atorvastatin or mevastatin promote the migration of mature endothelial cells and tube formation. Moreover, atorvastatin also increases migration and the potency to form vessel structures of circulating endothelial progenitor cells, which may contribute to vasculogenesis. In contrast, higher concentrations (>0.1 umol/L atorvastatin) block angiogenesis and migration by inducing endothelial cell apoptosis. The dose-dependent promigratory and proangiogenic effects of atorvastatin on mature endothelial cells are correlated with the activation of the phosphatidylinositol 3-kinase-Akt pathway, as determined by the phosphorylation of Akt and endothelial NO synthase (eNOS) at Ser1177. In addition, the stimulation of migration and tube formation was blocked by phosphatidylinositol 3-kinase inhibitors. In contrast, the well-established stabilization of eNOS mRNA was achieved only at higher concentrations, suggesting that posttranscriptional activation rather than an increase in eNOS expression mediates the proangiogenic effect of atorvastatin. Taken together, these data suggest that statins exert a double-edged role in angiogenesis signaling by promoting the migration of mature endothelial cells and endothelial progenitor cells at low concentrations, whereas the antiangiogenic effects were achieved only at high concentrations., Here, we found that atorvastatin promoted the expansion of myeloid-derived suppressor cells (MDSCs) both in vitro and in vivo. Atorvastatin-derived MDSCs suppressed T-cell responses by nitric oxide production. Addition of mevalonate, a downstream metabolite of 3-hydroxy-3-methylglutaryl coenzyme A reductase, almost completely abrogated the effect of atorvastatin on MDSCs, indicating that the mevalonate pathway was involved. Along with the amelioration of dextran sodium sulfate (DSS) -induced murine acute and chronic colitis, we observed a higher MDSC level both in spleen and intestine tissue compared with that from DSS control mice. More importantly, transfer of atorvastatin-derived MDSCs attenuated DSS acute colitis and T-cell transfer of chronic colitis. Hence, our data suggest that the expansion of MDSCs induced by statins may exert a beneficial effect on autoimmune diseases. In summary, our study provides a novel potential mechanism for statins-based treatment in inflammatory bowel disease and perhaps other autoimmune diseases.
Record name Atorvastatin
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Product Name

Atorvastatin

CAS RN

134523-00-5, 110862-48-1
Record name Atorvastatin
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Record name Atorvastatin [INN:BAN]
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Record name 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-Ã?,d-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, [R-(R,R)]-
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Record name ATORVASTATIN
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Record name Atorvastatin
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Melting Point

159.1 - 190.6 °C
Record name Atorvastatin
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Record name Atorvastatin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
303,000
Citations
H Lennernäs - Clinical pharmacokinetics, 2003 - Springer
… be log-linear for atorvastatin, but plasma concentrations of atorvastatin acid and its metabolites … range for atorvastatin is 10–80 mg/day, and it is given in the acid form. Atorvastatin acid is …
Number of citations: 694 link.springer.com
AP Lea, D McTavish - Drugs, 1997 - Springer
… In patients with primary hypercholesterolaemia, the combination of atorvastatin and … triglyceride levels than atorvastatin monotherapy. Although atorvastatin induced smaller reductions …
Number of citations: 449 link.springer.com
SI van Leuven, JJP Kastelein - Expert Opinion on …, 2005 - Taylor & Francis
… Atorvastatin provides pronounced lipid lowering in a broad … cholesterol achieved with atorvastatin have been shown to … In common with other members of the statin class, atorvastatin …
Number of citations: 37 www.tandfonline.com
HM Colhoun, DJ Betteridge, PN Durrington, GA Hitman… - The Lancet, 2004 - thelancet.com
… We aimed to assess the effectiveness of atorvastatin 10 mg daily for primary prevention of major cardiovascular events in patients with type 2 diabetes without high concentrations of LDL…
Number of citations: 360 www.thelancet.com
AS Wierzbicki - Expert Opinion on Pharmacotherapy, 2001 - Taylor & Francis
Atorvastatin (Lipitor™, Pfizer) is a safe and effective 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase inhibitor (statin). It is the most potent currently available statin in terms of …
Number of citations: 42 www.tandfonline.com
DM Black, RG Bakker-Arkema… - Archives of internal …, 1998 - jamanetwork.com
… was well tolerated; fewer than 2% of the atorvastatin-treated patients … for atorvastatin was similar to that observed with other statins. The most common adverse events with atorvastatin …
Number of citations: 222 jamanetwork.com
ER Mohler III, WR Hiatt, MA Creager - Circulation, 2003 - Am Heart Assoc
… whether cholesterol lowering with atorvastatin improves walking … with placebo, atorvastatin (10 mg per day), or atorvastatin (80 mg … Accordingly, we tested the hypothesis that atorvastatin …
Number of citations: 600 www.ahajournals.org
CB Newman, G Palmer, H Silbershatz… - The American journal of …, 2003 - Elsevier
… atorvastatin in the 10- to 80-mg dose range using pooled data from 44 completed trials comprising 16,495 dyslipidemic patients treated with atorvastatin … Only 3% (n = 241) of atorvastatin…
Number of citations: 297 www.sciencedirect.com
JC LaRosa, SM Grundy, DD Waters… - … England Journal of …, 2005 - Mass Medical Soc
… atorvastatin and 101 mg per deciliter (2.6 mmol per liter) during treatment with 10 mg of atorvastatin. … in the group given 10 mg of atorvastatin and 1.2 percent in the group given 80 mg of …
Number of citations: 839 www.nejm.org
S Wassmann, U Laufs, K Müller… - … , and vascular biology, 2002 - Am Heart Assoc
… the effect of atorvastatin on ROS production and … atorvastatin. Angiotensin II–induced and epidermal growth factor–induced ROS production were significantly reduced by atorvastatin …
Number of citations: 906 www.ahajournals.org

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